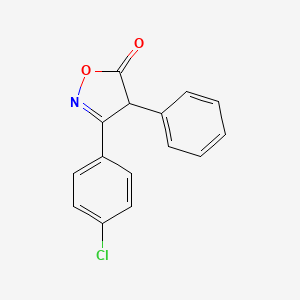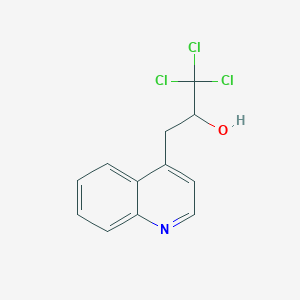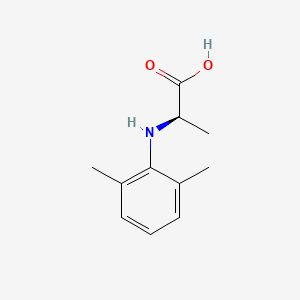
Isopropyl 5-oxo-DL-prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 5-oxo-DL-prolinate, also known as PCA isopropyl ester, is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . It is an ester derivative of 5-oxoproline, a cyclic amino acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl 5-oxo-DL-prolinate can be synthesized through the esterification of 5-oxoproline with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in studies related to amino acid metabolism and enzyme activity.
Industry: this compound is used as a lubricant, dispersing agent, and emulsion stabilizer in personal care products
Wirkmechanismus
The mechanism of action of isopropyl 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. As an ester derivative of 5-oxoproline, it can participate in metabolic pathways related to amino acid metabolism. The compound may also interact with enzymes involved in ester hydrolysis, leading to the release of 5-oxoproline and isopropanol .
Vergleich Mit ähnlichen Verbindungen
Isopropyl 5-oxo-DL-prolinate can be compared with other similar compounds, such as:
Ethyl 5-oxo-DL-prolinate: Similar ester derivative with ethyl group instead of isopropyl.
Methyl 5-oxo-DL-prolinate: Another ester derivative with a methyl group.
Butyl 5-oxo-DL-prolinate: Ester derivative with a butyl group.
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties. Its applications in various fields, including personal care products and pharmaceuticals, highlight its versatility and importance .
Eigenschaften
| 85136-11-4 | |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
propan-2-yl 5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
IZHXNBPKBCUDOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1CCC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Quinolinecarboxamide, N-[2-(dimethylamino)ethyl]-3-phenyl-](/img/structure/B12896657.png)



